molecular formula C16H22N6 B6438325 N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2549049-73-0

N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No. B6438325
CAS RN: 2549049-73-0
M. Wt: 298.39 g/mol
InChI Key: DTGCTOKSSWOSKQ-UHFFFAOYSA-N
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Description

“N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine” is a complex organic compound. It is related to other compounds such as N-(pyridin-4-yl)pyridin-4-amine and its derivatives . These compounds have been studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine involves a reaction between 2-Chloro-5-chloromethylpyridine and N-ethylpiperazine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the carbonyl functional groups are antiperiplanar, and the molecule features intermolecular hydrogen bonding .

Scientific Research Applications

Chemodivergent Synthesis

This compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions were mild and metal-free, and the synthesis was promoted by I2 and TBHP .

Biomedical Applications

The pyrazolo[3,4-b]pyridines group, which includes this compound, has been extensively studied for its biomedical applications . These compounds have been synthesized from both preformed pyrazole or pyridine .

Anticancer Activity

The compound has shown potential in cancer research. It has been evaluated for its antiproliferative activity against different human cancer cell lines, including A549 (non-small cell lung cancer cell line), MCF-7 (breast cancer cell line), HCT116 (colon cancer cell line), PC-3 (prostate cancer cell line) and HL7702 (human liver normal cell line) .

Leukemia Treatment

Imatinib, a therapeutic agent used to treat leukemia, has a structure similar to this compound . This suggests potential applications of “N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine” in the treatment of leukemia .

Antimicrobial Potential

Some derivatives of this compound have shown good antimicrobial potential . This suggests that it could be used in the development of new antimicrobial agents .

Drug Development

Due to the close similarity with the purine bases adenine and guanine, this compound has attracted the interest of medicinal chemists . This makes it a potential candidate for drug development .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .

Future Directions

The future directions of research on similar compounds involve enhancing the optical properties by the design of the push–pull molecules themselves . Research is also focused on transferring the optical nonlinearity on the molecular level to macroscopic nonlinear- and electro-optic activity .

properties

IUPAC Name

N-ethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-2-18-15-5-8-19-16(20-15)22-11-9-21(10-12-22)13-14-3-6-17-7-4-14/h3-8H,2,9-13H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGCTOKSSWOSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

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